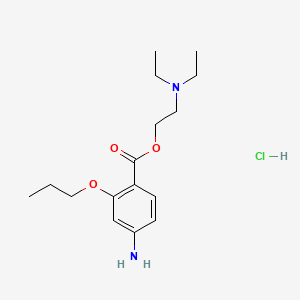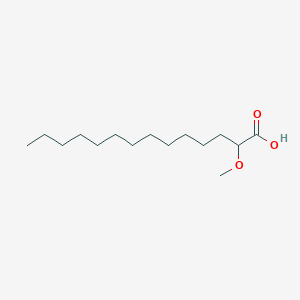
2-Methoxytetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxytetradecanoic acid is a natural product found in Callyspongia fallax with data available.
Aplicaciones Científicas De Investigación
Marine Organism Biosynthesis
2-Methoxytetradecanoic acid was identified in the phospholipids of the Caribbean sponge Callyspongia fallax, revealing new possibilities in fatty acid biosynthesis in marine organisms. It's suggested that these methoxylated fatty acids could originate from symbiotic bacteria associated with the sponge (Carballeira & Pagán, 2001).
Antifungal Properties
The synthesized form of 2-methoxytetradecanoic acid displayed antifungal activity against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. It was also noted for being more cytotoxic to C. albicans and A. niger compared to other acids, suggesting its potential as an antifungal agent (Carballeira, Ortiz, Parang, & Sardari, 2004).
Cytotoxicity to Leukemia Cells
A synthetic form of 2-methoxytetradecanoic acid exhibited cytotoxic properties against various leukemia cell lines, indicating a potential role in cancer therapy (Carballeira, Cruz, Orellano, & González, 2003).
Antimycobacterial Potential
2-Methoxytetradecanoic acid, among other methoxylated fatty acids, showed inhibitory effects on Mycobacterium tuberculosis. This suggests a role for these acids as antimicrobial lipids in marine environments, potentially produced by marine sponges or symbiotic bacteria as a defense mechanism (Carballeira, Cruz, Kwong, Wan, & Franzblau, 2004).
Propiedades
Número CAS |
340156-63-0 |
|---|---|
Nombre del producto |
2-Methoxytetradecanoic acid |
Fórmula molecular |
C15H30O3 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2-methoxytetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14(18-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) |
Clave InChI |
SVEUDKQPMQGCGQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C(=O)O)OC |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)O)OC |
Sinónimos |
2-methoxytetradecanoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



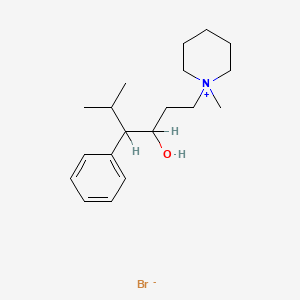
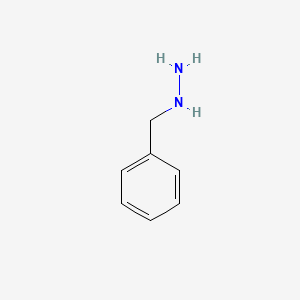
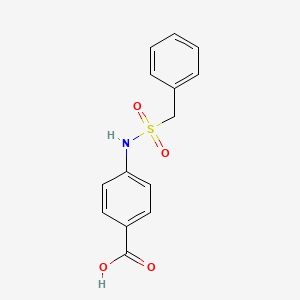
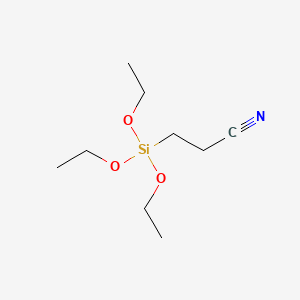
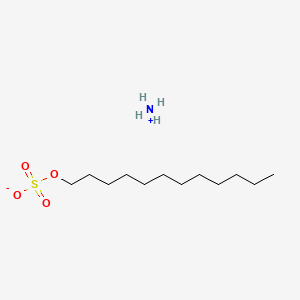
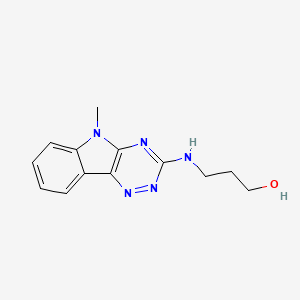
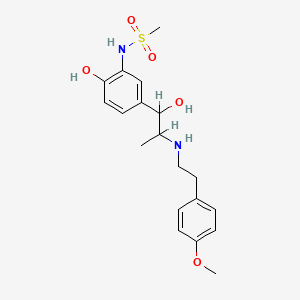
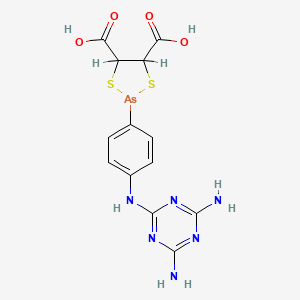
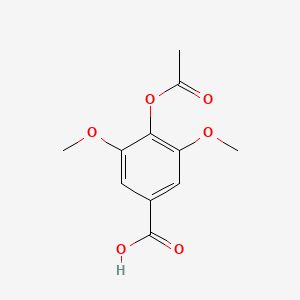
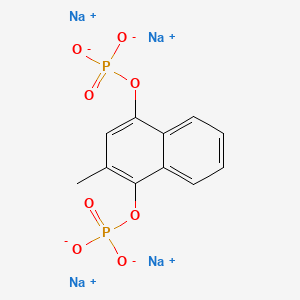
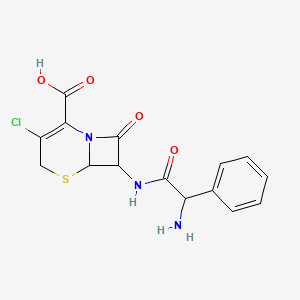
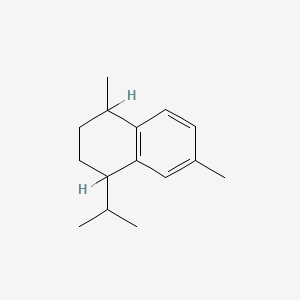
![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)
